Phthalazine-1,4(2H,3H)-dione, 5-[(5-bromo-2-thienyl)methylenamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is a complex organic compound that features a phthalazinone core structure with a brominated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 2,3-dihydro-1,4-phthalazinedione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atom on the thiophene ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is not fully understood. it is believed to interact with various molecular targets through its imine and thiophene moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene moiety.
2,3-Dihydro-1,4-phthalazinedione: Shares the phthalazinone core structure.
Uniqueness
The unique combination of the brominated thiophene and the phthalazinone core in 5-{[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE provides distinct chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C13H8BrN3O2S |
---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
5-[(5-bromothiophen-2-yl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C13H8BrN3O2S/c14-10-5-4-7(20-10)6-15-9-3-1-2-8-11(9)13(19)17-16-12(8)18/h1-6H,(H,16,18)(H,17,19) |
InChI Key |
TWVJIWQCPIAKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=CC3=CC=C(S3)Br)C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.